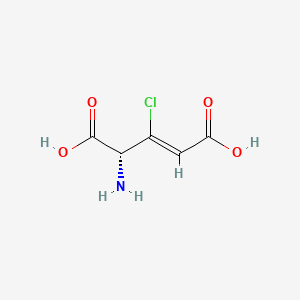
4-Amino-3-chloro-2-pentenedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-chloro-2-pentenedioic acid is a natural product found in Streptomyces viridogenes with data available.
科学的研究の応用
Antibacterial Properties
4-Amino-3-chloro-2-pentenedioic acid (ACPA) has been studied for its antibacterial properties. A study by Chaiet et al. (1984) found that ACPA, isolated from Streptomyces fermentation broth, exhibits a narrow antibacterial spectrum, primarily effective against Micrococcus luteus (Chaiet et al., 1984).
Biosynthetic Studies
Hutchinson et al. (2006) investigated the biosynthesis of ACPA in Streptomyces viridogenes, revealing insights into the metabolic pathways and enzymatic processes involved in its formation (Hutchinson et al., 2006).
Chemical Reactivity and Transformations
Winnik (1995) explored the reactions of ACPA with polyfunctional amines, leading to the formation of various cyclocondensation products. This study contributes to understanding the chemical reactivity and potential applications of ACPA in synthetic chemistry (Winnik, 1995).
Synthesis and Derivatives
Research by Kirschbaum et al. (2010) focused on synthesizing derivatives of ACPA, specifically targeting amino-dihydroxy-butyric acid hydrochlorides. Such studies are crucial for expanding the chemical versatility and potential applications of ACPA in various fields (Kirschbaum et al., 2010).
Enzymatic Studies and Biological Activity
Esaki et al. (1989) conducted a study on the mechanism-based inactivation of L-methionine gamma-lyase by ACPA. This research provides valuable insights into the biological activity and potential therapeutic applications of ACPA (Esaki et al., 1989).
特性
CAS番号 |
90288-29-2 |
|---|---|
分子式 |
C5H6ClNO4 |
分子量 |
179.56 g/mol |
IUPAC名 |
(Z,4R)-4-amino-3-chloropent-2-enedioic acid |
InChI |
InChI=1S/C5H6ClNO4/c6-2(1-3(8)9)4(7)5(10)11/h1,4H,7H2,(H,8,9)(H,10,11)/b2-1-/t4-/m0/s1 |
InChIキー |
OZYCMBRXDKOFGB-XDSMRRFISA-N |
異性体SMILES |
C(=C(/[C@@H](C(=O)O)N)\Cl)\C(=O)O |
SMILES |
C(=C(C(C(=O)O)N)Cl)C(=O)O |
正規SMILES |
C(=C(C(C(=O)O)N)Cl)C(=O)O |
同義語 |
2-amino-3-chloro-3-pentenedioic 3-ACPA 4-amino-3-chloro-2-pentenedioic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)
![(2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B1235467.png)
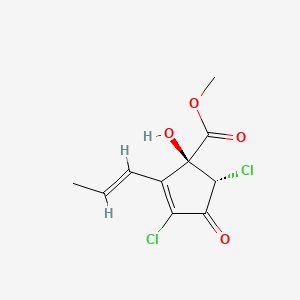

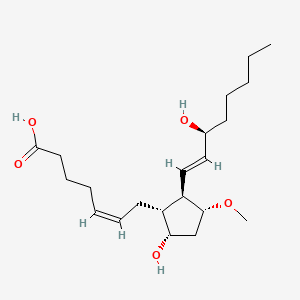
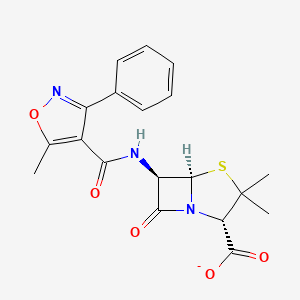
![methyl (Z)-7-[(1R,2R,3R,5S)-2-(5-cyclohexyl-3-hydroxypentyl)-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1235475.png)
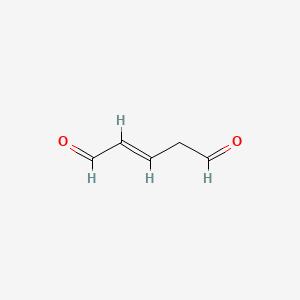
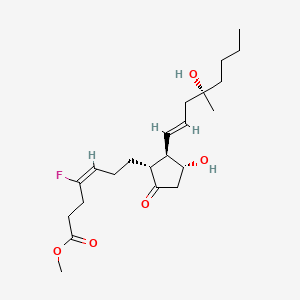
![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)
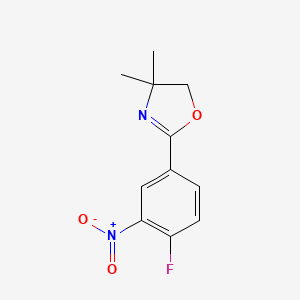
![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)
![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)
